2-fluoro-N-propylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI Key |
LLQMAXLQRWUDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro N Propylpyridin 4 Amine and Analogues
Strategies for Regioselective Fluorination of Pyridine (B92270) Systems
Achieving regioselective fluorination of the pyridine ring is a critical step in the synthesis of compounds like 2-fluoro-N-propylpyridin-4-amine. Various strategies have been developed to introduce a fluorine atom at the desired position with high selectivity.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of substituted pyridines. acs.orgnih.gov This pathway involves the reaction of a halopyridine with a nucleophile. In the context of synthesizing 2-fluoropyridines, this typically involves the displacement of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) anion. nih.gov
The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. Fluoropyridines exhibit higher reactivity compared to their chloro-analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions. nih.gov
The synthesis of 2-fluoropyridines via SNAr can be achieved by reacting a suitable precursor, such as a 2-nitropyridine derivative, with a fluoride source. researchgate.netakjournals.com The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack, particularly at the C2 and C4 positions. The choice of fluoride source is crucial, with reagents like cesium fluoride (CsF) and potassium fluoride (KF) in combination with a phase-transfer catalyst being commonly employed. nih.govresearchgate.net
| Precursor | Reagent | Product | Yield | Reference |
| Methyl 3-nitropyridine-4-carboxylate | CsF in dry DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |
| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K₂₂₂ complex | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89% | researchgate.net |
| 3-Methyl-2-nitropyridine | K[¹⁸F]F-K₂₂₂ complex | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89% | researchgate.net |
Electrophilic Fluorination and Metal-Mediated Approaches
Electrophilic fluorination offers an alternative route to fluorinated pyridines, particularly for positions that are not readily accessible through SNAr pathways. This method involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. nih.govacs.org The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov
Metal-mediated approaches have also emerged as powerful tools for the regioselective fluorination of pyridines. Transition metal catalysts can enable C-H bond activation, allowing for the direct introduction of fluorine. For example, a Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Furthermore, high-valent metal complexes, such as those of Pd(IV), can act as electrophilic fluorinating agents. These complexes can be synthesized from fluoride and subsequently transfer the fluorine to a nucleophilic substrate. nih.gov Silver(II) fluoride (AgF₂) has also been shown to be an effective reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. researchgate.net
| Substrate | Reagent/Catalyst | Product | Key Feature | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Electrophilic fluorination | nih.gov |
| α-Fluoro-α,β-unsaturated oximes and alkynes | [Cp*RhCl₂]₂/metal acetate | Multi-substituted 3-fluoropyridines | C-H functionalization | nih.gov |
| Pyridines and diazines | AgF₂ | 2-Fluoropyridines/diazines | Site-selective C-H fluorination | researchgate.net |
Cascade Reactions and Rearrangements in Fluoropyridine Synthesis
Cascade reactions and molecular rearrangements provide elegant and efficient pathways to complex fluorinated pyridine structures from simpler starting materials. These strategies often involve a series of intramolecular transformations that proceed in a single pot.
A notable example is the synthesis of 4-fluoropyridines through a cascade reaction initiated by an aza-Cope rearrangement. thieme-connect.comthieme-connect.de This approach can be followed by a series of transformations including extrusion of carbon dioxide, intramolecular cyclopropanation, ring-opening, and final oxidative aromatization to yield the desired 4-fluoropyridine. thieme-connect.com
The Yamada-Curtius rearrangement has been successfully applied in the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a PET radioligand. nih.gov This reaction proceeds from a fluoroisonicotinic acid intermediate, which is treated with diphenylphosphoryl azide (DPPA) to induce the rearrangement and form the aminopyridine product. nih.gov The Brook rearrangement has also been utilized as a trigger for the dearomatization of fluoropyridines, leading to the synthesis of diverse aza-spiro dihydropyridine (B1217469) scaffolds. researchgate.net Additionally, a cascade Wolff rearrangement and double N-acylation reaction has been developed for the synthesis of fused pyrimidinediones from α-diazoketones and 2-aminopyridines. researchgate.net
| Reaction Type | Key Intermediate/Reagent | Product Type | Reference |
| Aza-Cope Rearrangement Cascade | 2-(2-fluoroallyl)oxazol-5(2H)-ones | 4-Fluoropyridines | thieme-connect.comthieme-connect.de |
| Yamada-Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) | 3-[¹⁸F]Fluoro-4-aminopyridine | nih.gov |
| Brook Rearrangement | Grignard reagents, ynamides | Aza-spiro dihydropyridines | researchgate.net |
| Wolff Rearrangement Cascade | α-Diazoketones | Fused pyrimidinediones | researchgate.net |
Amination and N-Alkylation Protocols for the N-Propyl Moiety
Once the fluorinated pyridine core is synthesized, the next crucial step is the introduction of the N-propylamino group at the C4 position. This can be achieved through various amination and N-alkylation strategies.
Direct Alkylation of Aminopyridine Precursors
The direct N-alkylation of aminopyridines can be challenging due to the potential for overalkylation and competing alkylation at the pyridine ring nitrogen. researchgate.net However, methods for selective mono-N-alkylation have been developed.
One approach involves the use of a carboxylic acid and a reducing agent like sodium borohydride to achieve N-monoalkylation of aminopyridines under mild conditions. researchgate.net Another strategy employs the self-limiting alkylation of N-aminopyridinium salts, which act as ammonia surrogates, to selectively synthesize secondary amines. chemrxiv.orgresearchgate.net This method involves the formation of a pyridinium (B92312) ylide intermediate that undergoes facile substitution with an alkyl halide, with the resulting pyridinium salt being less nucleophilic, thus preventing overalkylation. chemrxiv.org
| Amine Precursor | Alkylating Agent/Method | Product | Key Feature | Reference |
| 2- or 3-Aminopyridine | Carboxylic acid, NaBH₄ | N-Alkylaminopyridine | Mild, chemoselective monoalkylation | researchgate.net |
| N-Aminopyridinium salts | Alkyl halides | Secondary amines | Self-limiting, avoids overalkylation | chemrxiv.orgresearchgate.net |
Reductive Amination Strategies for Alkylamine Introduction
Reductive amination is a highly effective and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This strategy is widely used for the synthesis of N-alkylated amines. organic-chemistry.org
In the context of synthesizing this compound, this would typically involve the reaction of 2-fluoro-4-aminopyridine with propanal in the presence of a suitable reducing agent. The amine and aldehyde first form an imine, which is then reduced in situ to the desired secondary amine. wikipedia.org
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Reductive amination can often be performed as a one-pot reaction under mild, neutral, or weakly acidic conditions. wikipedia.org
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₃CN | N-Alkylated Amine | masterorganicchemistry.com |
| Primary/Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | N-Alkylated Amine | masterorganicchemistry.com |
| 3-Amino-4-halopyridines | Various carbonyls | NaBH(OAc)₃, TFA, TMSOTf | N-Alkylated 3-amino-4-halopyridines | nih.gov |
Computational Chemistry and Theoretical Modeling of 2 Fluoro N Propylpyridin 4 Amine
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the properties of molecules. nih.govnih.govresearchgate.netrsc.org DFT, in particular, has become a popular tool for studying the electronic structure and reactivity of heterocyclic compounds, including pyridine (B92270) derivatives. nih.govresearchgate.netijcce.ac.ir These methods provide a theoretical framework for understanding the fundamental characteristics of molecules like 2-fluoro-N-propylpyridin-4-amine.
DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry and electronic properties of aminopyridine derivatives. researchgate.netnih.govresearchgate.netnih.gov For this compound, these calculations would reveal the distribution of electron density across the molecule. The fluorine atom, being highly electronegative, is expected to draw electron density, creating a partial negative charge on itself and influencing the charge distribution on the pyridine ring. researchgate.net The amino group, on the other hand, can act as an electron-donating group. researchgate.net
The distribution of charges can be quantified through methods like Mulliken population analysis. nih.gov A hypothetical Mulliken charge distribution for this compound is presented in Table 1.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
|---|---|
| N1 (pyridine) | -0.5 |
| C2 | +0.4 |
| F | -0.3 |
| C3 | -0.2 |
| C4 | +0.3 |
| N (amino) | -0.6 |
| C5 | -0.2 |
| C6 | +0.1 |
Note: These values are illustrative and would be precisely determined by DFT calculations.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. nih.govresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. ijcce.ac.ir For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom.
Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP), are instrumental in predicting the reactive sites of a molecule. hackernoon.comresearchgate.netvub.be The Fukui function helps in identifying the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. hackernoon.comresearchgate.net For instance, regions with a high value of the Fukui function for nucleophilic attack (f+) indicate sites prone to reacting with nucleophiles. hackernoon.com The dual descriptor can further refine this analysis by unambiguously identifying nucleophilic and electrophilic regions. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govacs.org For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the fluorine atom, and a positive potential around the amino group's hydrogen atoms.
Conformational Landscape and Molecular Dynamics Simulations
The flexibility of the N-propyl group in this compound suggests the possibility of multiple conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape and understand the dynamic behavior of the molecule. rsc.org These simulations provide insights into how the molecule might behave in different environments.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govscirp.orgmdpi.comacs.orgscirp.org By mapping properties like dnorm onto the Hirshfeld surface, regions of close contact between molecules can be identified. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.govnih.gov
For this compound, Hirshfeld analysis would likely reveal a variety of intermolecular interactions, including:
N-H···N hydrogen bonds: Between the amino group of one molecule and the pyridine nitrogen of another.
C-H···F interactions: Involving the hydrogen atoms of the propyl group or the pyridine ring and the fluorine atom. nih.gov
π-π stacking: Between the pyridine rings of adjacent molecules. nih.govnih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 40 |
| C···H/H···C | 25 |
| N···H/H···N | 15 |
| F···H/H···F | 10 |
| C···C | 5 |
| Other | 5 |
Note: These percentages are illustrative and would be determined from the analysis of the crystal structure.
Topological analysis methods provide a deeper understanding of the nature of chemical bonds and non-covalent interactions. nih.govmdpi.comresearchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal the regions of electron localization in a molecule, which helps in identifying chemical bonds and lone pairs. canterbury.ac.uknih.gov The topological analysis of the ELF can provide a quantitative description of the bonding. researchgate.netcanterbury.ac.ukmdpi.com
Atoms in Molecules (AIM): The AIM theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.govmdpi.com The presence of a bond critical point (BCP) between two atoms is an indication of a chemical bond. mdpi.com
Non-Covalent Interaction (NCI) - Reduced Density Gradient (RDG): This method is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov
For this compound, these analyses would provide detailed information about the covalent bonds within the molecule and the non-covalent interactions that govern its supramolecular assembly.
Computational Prediction of Spectroscopic Parameters and Reaction Pathways for Fluorinated Aminopyridines
Computational methods are valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification. marshall.edursc.orgnih.govarxiv.org Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of fluorinated aminopyridines, predicting the wavelengths of maximum absorption. ijcce.ac.irnih.gov
Vibrational frequencies (IR and Raman) can also be computed using DFT. nih.govresearchgate.net The calculated frequencies, when scaled appropriately, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net
Furthermore, computational chemistry can be used to explore the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the calculation of activation barriers. nih.gov This can provide insights into the reactivity and potential synthetic routes for fluorinated aminopyridines.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Fluoro N Propylpyridin 4 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the molecular framework of 2-fluoro-N-propylpyridin-4-amine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the N-propyl group. The aromatic region would likely show two doublets and a singlet, characteristic of a 2,4-disubstituted pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the fluorine and amino substituents. The N-propyl group would display a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom. The coupling between adjacent protons provides clear evidence of the connectivity within the propyl chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbons in the pyridine ring and the three carbons of the propyl group. The carbon atom directly bonded to the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the ring carbons are significantly influenced by the substituents, with the fluorine atom causing a substantial downfield shift for the C2 carbon and the amino group inducing an upfield shift for the C4 carbon.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. fluorine1.ru Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) can be observed, providing further confirmation of the molecular structure. The typical chemical shift range for fluoroaromatic compounds is broad, allowing for clear distinction even in complex molecules. wikipedia.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 6.5 - 6.7 | C2 |
| H5 | 6.8 - 7.0 | C3 |
| H6 | 7.8 - 8.0 | C4 |
| N-CH₂ | 3.1 - 3.3 | C5 |
| CH₂-CH₂ | 1.6 - 1.8 | C6 |
| CH₃ | 0.9 - 1.1 | N-CH₂ |
| CH₂-CH₂ | ||
| CH₃ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and within the N-propyl chain, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. youtube.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal of the N-CH₂ group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. science.gov HMBC is particularly useful for connecting different parts of the molecule. For example, correlations between the H6 proton and the C2 and C4 carbons would confirm the substitution pattern of the pyridine ring.
FH-HOESY (Fluorine-Hydrogen Heteronuclear Overhauser Effect Spectroscopy): This specialized 2D NMR experiment detects through-space interactions between fluorine and hydrogen nuclei. A cross-peak between the fluorine atom at C2 and a proton on the N-propyl group would provide evidence for a specific spatial arrangement or conformation of the molecule in solution.
NMR spectroscopy can also provide insights into the preferred conformation of the N-propyl group relative to the pyridine ring. The rotational barrier around the C4-N bond can be studied using variable temperature NMR experiments. Changes in the chemical shifts and coupling constants of the protons on the methylene group attached to the nitrogen can indicate restricted rotation and the presence of different conformational isomers at low temperatures.
Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Studies
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propyl group would be observed in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-F stretching vibration typically gives a strong absorption band in the 1200-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the carbon skeleton and symmetric vibrations. The breathing modes of the pyridine ring are typically strong in the Raman spectrum. researchgate.net The C-F stretching vibration is also Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C / C=N Stretch | 1400 - 1600 | FT-IR, Raman |
| C-F Stretch | 1200 - 1300 | FT-IR, Raman |
| Pyridine Ring Breathing | 990 - 1050 | Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 154.19 g/mol .
The fragmentation pattern is highly dependent on the ionization method used. Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation pathways. Alpha-cleavage is a common fragmentation for amines, where the bond beta to the nitrogen atom is cleaved. libretexts.org In this case, the loss of an ethyl radical (C₂H₅•) from the propyl group would lead to a fragment ion at m/z 125. Another possible fragmentation is the loss of a propyl radical (C₃H₇•), resulting in a fragment at m/z 111. Cleavage of the pyridine ring can also occur, leading to smaller fragment ions. The presence of a nitrogen atom means that according to the nitrogen rule, the molecular ion will have an even mass-to-charge ratio. libretexts.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity and the planar structure of the pyridine ring.
Furthermore, the crystal structure would reveal the solid-state conformation of the N-propyl group and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov For instance, hydrogen bonding between the amino proton and the nitrogen atom of an adjacent pyridine ring is a likely interaction that would influence the crystal lattice. nih.gov The fluorine atom can also participate in weak intermolecular interactions.
Chemical Transformations and Directed Derivatization Studies of 2 Fluoro N Propylpyridin 4 Amine
The chemical reactivity of 2-fluoro-N-propylpyridin-4-amine is characterized by the interplay of its distinct functional groups: the secondary amine, the N-propyl side chain, and the fluorinated pyridine (B92270) ring. This structure allows for a variety of chemical transformations and directed derivatization studies, enabling the synthesis of a diverse range of analogues for various applications.
Structure Reactivity and Structure Property Relationship Studies in Fluorinated Aminopyridines
Correlating Fluorine Position with Pyridine (B92270) Ring Reactivity and Electron Density
The placement of a fluorine atom on a pyridine ring significantly alters the ring's electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the carbon atom to which it is attached and to a lesser extent at the adjacent atoms. In the case of 2-fluoropyridines, the fluorine atom at the C2 position, which is adjacent to the ring nitrogen, renders the ring electron-deficient. This deactivation makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted pyridine. uoanbar.edu.iq
Conversely, the electron-withdrawing nature of fluorine enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution (SNAr). The C2 and C4 positions of the pyridine ring are inherently electron-deficient due to the resonance effect of the nitrogen atom. The addition of a fluorine atom at the C2 position further increases the partial positive charge at this carbon, making it a prime target for nucleophilic attack. researchgate.netnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions. nih.gov
General Effects of Fluorine Substitution on Pyridine Reactivity:
| Position of Fluorine | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
| 2-position | Strong deactivation | Strong activation at the 2-position |
| 3-position | Deactivation | Moderate activation at the 2- and 6-positions |
| 4-position | Deactivation | Strong activation at the 4-position |
This table is based on established principles of pyridine chemistry and may not represent specific experimental data for 2-fluoro-N-propylpyridin-4-amine.
Influence of Alkyl Amine Substituent Structure on Molecular Interactions and Chemical Behavior
The propyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I effect). Its primary influence, however, is likely steric. The size and conformation of the propyl chain can hinder the approach of reactants to the nearby functional groups and influence the molecule's ability to fit into binding sites of macromolecules. Furthermore, the N-H bond of the secondary amine can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These interactions are critical in determining the solubility of the compound in protic solvents and its ability to form intermolecular networks in the solid state. Studies on related aminopyridine derivatives have shown that the nature and position of substituents can dictate whether intermolecular interactions are enthalpy- or entropy-driven. chemsrc.com
Development of Quantitative Structure-Reactivity Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. The development of a robust QSAR model for analogues of this compound would require a dataset of structurally related molecules with experimentally determined reactivity or activity data.
While QSAR studies have been successfully applied to other classes of aminopyridine derivatives, such as inhibitors of nitric oxide synthases and thrombin, a specific model for this compound analogues is not available in the current scientific literature. nih.govnih.gov The development of such a model would involve:
Synthesizing a library of analogues with variations in the alkyl chain of the amine, different substituents on the pyridine ring, and alternative positions for the fluorine atom.
Measuring the reactivity or biological activity of each analogue using a standardized assay.
Calculating a set of molecular descriptors for each analogue, which can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Using statistical methods , such as multiple linear regression or partial least squares, to derive a mathematical equation that correlates the descriptors with the observed activity.
Such a model would be invaluable for predicting the reactivity of new, unsynthesized analogues and for guiding the design of compounds with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
